molecular formula C17H12F3N3O2 B2819691 7-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877649-71-3

7-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2819691
CAS No.: 877649-71-3
M. Wt: 347.297
InChI Key: HJAGCSWRRUNUJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a pyrido[1,2-a]pyrimidine derivative characterized by:

  • A 7-methyl group on the pyrido[1,2-a]pyrimidine core.
  • A 4-oxo (keto) group at position 2.
  • A carboxamide substituent at position 3, linked to a 3-(trifluoromethyl)phenyl moiety.

This scaffold is associated with diverse biological activities, including antimalarial and gastroprotective effects, as observed in structurally related compounds .

Properties

IUPAC Name

7-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]pyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2/c1-10-5-6-14-21-8-13(16(25)23(14)9-10)15(24)22-12-4-2-3-11(7-12)17(18,19)20/h2-9H,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAGCSWRRUNUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 3-(trifluoromethyl)aniline with 2-chloro-3-formylquinoline under basic conditions to form the intermediate, which is then cyclized to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 7-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their properties are summarized below:

Compound Name/ID Substituent (Position) Biological Activity (IC50/Effect) Source
Target Compound 7-Me, 4-Oxo, N-(3-TFMP) Not explicitly reported -
Compound 21 (Antimalarial) 4-Oxo, 3-Fluorobenzyl carbamate IC50 = 33 μM (Plasmodium)
Compound 37 (Antimalarial) 4-Oxo, N-(4-TFMB) carboxamide IC50 = 37 μM (Plasmodium)
Lead (Gastroprotective) 6-Me, N-Cyclopentyl carboxamide Most active (acidified ethanol model)
CAS 125055-67-6 6-Me, N-(4-ClPh) carboxamide Activity not specified
CAS 390359-54-3 7-(3-Hydroxypropyl), N-(4-ClPhB) Activity not specified
Key Observations:

Antimalarial Activity :

  • The target compound shares a 4-oxo-4H-pyrido[1,2-a]pyrimidine backbone with Compounds 21 and 37, which exhibit moderate antimalarial activity .
  • Substitution at the carboxamide nitrogen influences potency:

  • 3-Fluorobenzyl carbamate (Compound 21) shows slightly better activity (IC50 = 33 μM) than the 4-(trifluoromethyl)benzyl carboxamide (Compound 37, IC50 = 37 μM) . This suggests that meta-substituted electron-withdrawing groups (e.g., -CF3 at phenyl) may reduce binding efficiency compared to para-fluoro substituents.

Gastroprotective Activity :

  • In , the 6-methyl-N-cyclopentyl carboxamide derivative demonstrated superior gastroprotective effects in rats, attributed to enhanced steric bulk and lipophilicity .
  • The target compound’s 7-methyl group and aryl substituent (3-TFMP) may alter bioavailability or target engagement compared to the cyclopentyl analog.

Substituent Position Impact :

  • Methyl groups at position 6 () versus position 7 (target compound) could modulate ring conformation and intermolecular interactions. For example, the 6-methyl group in CAS 125055-67-6 may enhance solubility, while the 7-methyl group in the target compound might improve metabolic stability.

Trifluoromethyl vs. Chlorophenyl Substituents :

  • The 3-(trifluoromethyl)phenyl group in the target compound offers stronger electron-withdrawing effects compared to 4-chlorophenyl (CAS 125055-67-6) . This could enhance binding to hydrophobic pockets in target proteins.

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : The absence of ester or carbamate groups (cf. Compound 21 ) in the target compound may reduce susceptibility to hydrolysis, enhancing in vivo half-life.

Biological Activity

7-Methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a synthetic compound belonging to the pyrido[1,2-a]pyrimidine class. Its unique chemical structure, featuring a trifluoromethyl group and a carboxamide functional group, contributes to its significant biological activity, including potential antiviral , anticancer , and antimicrobial properties. This article reviews the biological activities of this compound based on diverse research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Studies suggest that it may modulate enzyme or receptor activity, influencing various biological pathways. Notably, docking studies indicate that it binds effectively to cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : DLD-1 (colon cancer) and HT-29 (colon cancer).
  • Mechanism : Induction of apoptosis through intrinsic and extrinsic pathways was confirmed via flow cytometry and caspase activity assays.
Treatment ConcentrationApoptosis Induction (%)Caspase-8 Activity (ng/mL)
0.5 µM40%4.016
1 µM50%3.309

These results suggest that the compound can effectively trigger programmed cell death in cancer cells, making it a candidate for further development as an anticancer agent.

Antiviral Properties

The compound has also been investigated for its antiviral potential. Preliminary studies suggest it may inhibit viral replication by interfering with viral enzymes or cellular receptors necessary for viral entry into host cells.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacteria and fungi:

  • Bacteria Tested : Escherichia coli, Staphylococcus aureus.
  • Fungi Tested : Aspergillus flavus, A. niger.

The compound showed bacteriostatic effects comparable to established antibiotics, indicating its potential as a broad-spectrum antimicrobial agent.

Case Studies

Several case studies have highlighted the efficacy of this compound in specific biological contexts:

  • Colon Cancer Model : In a study involving DLD-1 cells, treatment with the compound at varying concentrations resulted in significant apoptosis and reduced proliferation rates.
  • Inflammatory Response : In animal models of inflammation, compounds structurally similar to this compound exhibited superior anti-inflammatory effects compared to standard treatments like indomethacin.

Q & A

Basic Research Question

  • NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions and purity. Key signals include the trifluoromethyl group (δ ~120–125 ppm in ¹³C) and pyrimidine ring protons (δ 7.5–8.5 ppm in ¹H) .
  • IR spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and pyrimidine C=N (~1600 cm⁻¹) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI-MS to verify molecular weight (calc. 363.3 g/mol) and detect impurities .

How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Advanced Research Question
Contradictions often arise from variability in experimental conditions:

  • Cell line specificity : Validate activity across multiple cell lines (e.g., HepG2 vs. MCF-7) using standardized MTT assays .
  • Dosage and exposure time : Perform time- and dose-response curves to identify IC₅₀ values under controlled conditions .
  • Solubility factors : Use DMSO stocks with ≤0.1% final concentration to avoid cytotoxicity artifacts .
  • Target validation : Confirm binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

How can Design of Experiments (DoE) methodologies optimize reaction conditions for this compound?

Advanced Research Question
DoE minimizes experimental runs while maximizing data quality:

  • Factor screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, solvent ratio, catalyst loading) .
  • Response surface methodology (RSM) : Central Composite Design (CCD) models nonlinear relationships between factors (e.g., pH and yield) .
  • Case study : A 3² factorial design optimizing coupling reaction yield (factors: temperature 25–60°C, molar ratio 1:1–1:2) .

What strategies are recommended for correlating structural modifications with biological activity in pyrido[1,2-a]pyrimidine derivatives?

Advanced Research Question

  • QSAR modeling : Use 2D/3D molecular descriptors (e.g., LogP, polar surface area) to predict bioactivity trends .
  • Fragment-based design : Replace the 3-(trifluoromethyl)phenyl group with bioisosteres (e.g., 3-chlorophenyl) to assess SAR .
  • Crystallography : Resolve X-ray structures of the compound bound to target enzymes (e.g., kinases) to guide rational design .

How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?

Advanced Research Question

  • Solubility assays : Compare results from shake-flask (UV-Vis) vs. nephelometry methods in buffered solutions (pH 1.2–7.4) .
  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation products .
  • Inter-lab validation : Share standardized protocols for LogP determination (e.g., octanol-water partitioning) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.